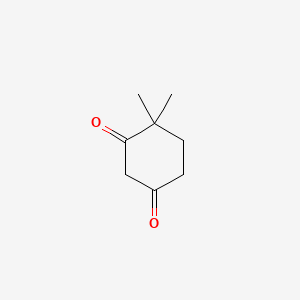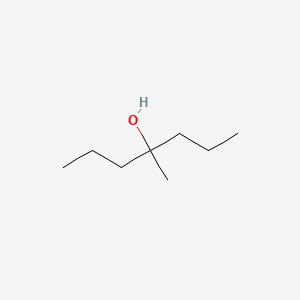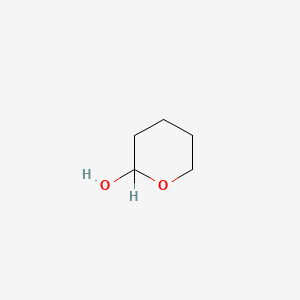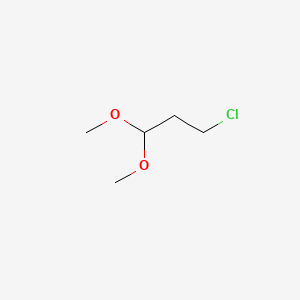
Propane, 3-chloro-1,1-dimethoxy-
Übersicht
Beschreibung
“Propane, 3-chloro-1,1-dimethoxy-” is a chemical compound with the formula C5H11ClO2 . It has a molecular weight of 138.593 .
Molecular Structure Analysis
The molecular structure of “Propane, 3-chloro-1,1-dimethoxy-” can be represented by the InChI string: InChI=1S/C5H11ClO2/c1-7-5(8-2)3-4-6/h5H,3-4H2,1-2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Organic Synthesis and Polymerization Initiators : Feng et al. (2005) described the preparation of 1-chloro-3-(2′-ethoxyethoxy)-propane from 3-chloro-propanol and its application in synthesizing 3-(2′-Ethoxyethoxy)propyl lithium, demonstrating its use as an anion polymerization initiator with high yield. This highlights the chemical's potential in synthesizing novel polymers and materials through anionic polymerization processes Feng, 2005.
Electrolyte Additives for Lithium-ion Batteries : Chang et al. (2007) investigated 2,2-Dimethoxy-propane (DMP) as an additive in lithium-ion battery electrolytes, finding significant improvements in the formation of passive films on graphite anode surfaces and enhanced performance at high temperatures. This research suggests that derivatives of "Propane, 3-chloro-1,1-dimethoxy-" can serve as effective components in lithium-ion batteries, potentially extending their life and efficiency Chang et al., 2007.
Functional Polysiloxanes for Hydrophilic Applications : Cao et al. (2017) explored the synthesis of functional polysiloxanes using a novel method involving the reaction of functional alkenes with 3-(dimethoxy(methyl)silyl)propane-1-thiol. The resulting polysiloxanes exhibited fluorescence properties and were used for hydrophilic modification of polymers, indicating the broad applicability of "Propane, 3-chloro-1,1-dimethoxy-" derivatives in material science, especially in creating hydrophilic surfaces for biomedical applications Cao et al., 2017.
Chemical Analysis and Structural Studies
Phase Behavior and Crystallization Studies : Bredikhin et al. (2017) examined the phase behavior and spontaneous resolution of 3-(2,6-dimethoxyphenoxy)propane-1,2-diol, providing insights into the compound's crystallization features. This work sheds light on the stereochemical aspects and crystallization behavior of related compounds, which could inform the development of new crystallization strategies in chemical synthesis and analysis Bredikhin et al., 2017.
Environmental and Food Safety Analysis : Hamlet et al. (2002) reviewed the occurrence of 3-chloro-propane-1,2-diol (3-MCPD) in foods, addressing analytical methods and mechanisms of formation. Although this study focuses on 3-MCPD rather than the dimethoxy derivative directly, it highlights the importance of understanding the chemical properties and potential contamination pathways of related compounds in environmental and food safety contexts Hamlet et al., 2002.
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by 3-Chloro-1,1-dimethoxypropane are not currently known. Given the complexity of biochemical networks, the compound could potentially influence multiple pathways. Without specific knowledge of its targets and mode of action, it is challenging to predict the affected pathways .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its eventual elimination .
Result of Action
The molecular and cellular effects of 3-Chloro-1,1-dimethoxypropane’s action are currently unknown. Understanding these effects requires knowledge of the compound’s targets, mode of action, and the biochemical pathways it affects .
Eigenschaften
IUPAC Name |
3-chloro-1,1-dimethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2/c1-7-5(8-2)3-4-6/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWRNRRBDAQWDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189005 | |
| Record name | Propane, 3-chloro-1,1-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35502-06-8 | |
| Record name | Propane, 3-chloro-1,1-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035502068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 3-chloro-1,1-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloropropionaldehyde Dimethyl Acetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





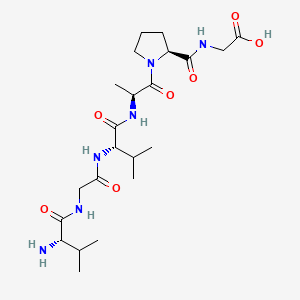
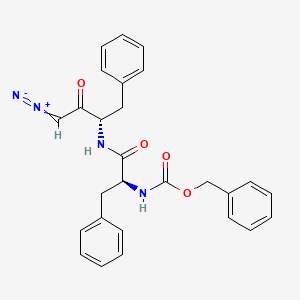
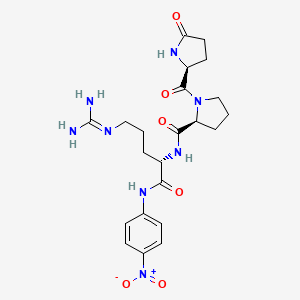

![5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione](/img/structure/B1345618.png)

![1H,3H-Naphtho[1,8-cd]thiopyran](/img/structure/B1345620.png)

